N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenylbutanamide
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Overview
Description
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenylbutanamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a phenyl group attached to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenylbutanamide typically involves the reaction of a thiophene derivative with a phenylbutanamide precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rate, to optimize the yield and purity of the product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiol or sulfide derivatives. Substitution reactions can lead to a wide range of substituted thiophene derivatives.
Scientific Research Applications
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenylbutanamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S)-1,1-Dioxido-2,3-dihydro-3-thiophenyl]-N-phenylacetamide
- N-[(3S)-1,1-Dioxido-2,3-dihydro-3-thiophenyl]-3,4-dimethoxybenzenesulfonamide
- N-[(3S)-1,1-Dioxido-2,3-dihydro-3-thiophenyl]-N-phenyl-2-(4-phenyl-1-piperazinyl)acetamide
Uniqueness
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenylbutanamide is unique due to its specific structural features, such as the presence of both a thiophene ring and a phenylbutanamide moiety
Properties
Molecular Formula |
C14H17NO3S |
---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylbutanamide |
InChI |
InChI=1S/C14H17NO3S/c1-2-6-14(16)15(12-7-4-3-5-8-12)13-9-10-19(17,18)11-13/h3-5,7-10,13H,2,6,11H2,1H3 |
InChI Key |
NQUNBHATLXWMBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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